Cas no 2227856-45-1 (rac-ethyl (3R,4S)-4-4-(dimethylamino)phenylpyrrolidine-3-carboxylate)

rac-ethyl (3R,4S)-4-4-(dimethylamino)phenylpyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-ethyl (3R,4S)-4-4-(dimethylamino)phenylpyrrolidine-3-carboxylate
- rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate
- 2227856-45-1
- EN300-1454551
-
- インチ: 1S/C15H22N2O2/c1-4-19-15(18)14-10-16-9-13(14)11-5-7-12(8-6-11)17(2)3/h5-8,13-14,16H,4,9-10H2,1-3H3/t13-,14+/m0/s1
- InChIKey: UPZDLRIWLQDEFN-UONOGXRCSA-N
- SMILES: O(CC)C([C@@H]1CNC[C@H]1C1C=CC(=CC=1)N(C)C)=O
計算された属性
- 精确分子量: 262.168127949g/mol
- 同位素质量: 262.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 299
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- XLogP3: 1.7
rac-ethyl (3R,4S)-4-4-(dimethylamino)phenylpyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454551-500mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 500mg |
$1619.0 | 2023-09-29 | ||
Enamine | EN300-1454551-250mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 250mg |
$1551.0 | 2023-09-29 | ||
Enamine | EN300-1454551-100mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 100mg |
$1484.0 | 2023-09-29 | ||
Enamine | EN300-1454551-1000mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 1000mg |
$1686.0 | 2023-09-29 | ||
Enamine | EN300-1454551-5000mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 5000mg |
$4890.0 | 2023-09-29 | ||
Enamine | EN300-1454551-1.0g |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1454551-2500mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 2500mg |
$3304.0 | 2023-09-29 | ||
Enamine | EN300-1454551-50mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 50mg |
$1417.0 | 2023-09-29 | ||
Enamine | EN300-1454551-10000mg |
rac-ethyl (3R,4S)-4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylate |
2227856-45-1 | 10000mg |
$7250.0 | 2023-09-29 |
rac-ethyl (3R,4S)-4-4-(dimethylamino)phenylpyrrolidine-3-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
rac-ethyl (3R,4S)-4-4-(dimethylamino)phenylpyrrolidine-3-carboxylateに関する追加情報
Comprehensive Overview of rac-ethyl (3R,4S)-4-(dimethylamino)phenylpyrrolidine-3-carboxylate (CAS No. 2227856-45-1)
rac-ethyl (3R,4S)-4-(dimethylamino)phenylpyrrolidine-3-carboxylate (CAS No. 2227856-45-1) is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its ethyl ester and dimethylamino functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its stereochemistry, defined by the (3R,4S) configuration, plays a critical role in its interactions with biological targets, making it a subject of interest for drug discovery and development.
The growing demand for chiral building blocks in asymmetric synthesis has propelled the relevance of compounds like rac-ethyl (3R,4S)-4-(dimethylamino)phenylpyrrolidine-3-carboxylate. Researchers are particularly intrigued by its potential applications in designing central nervous system (CNS) therapeutics, given its structural similarity to known neuromodulators. Recent studies have explored its utility in enzyme inhibition and receptor binding assays, aligning with the broader trend of targeting GPCRs (G-protein-coupled receptors) in modern pharmacology.
From a synthetic perspective, the pyrrolidine core of this compound offers a robust scaffold for derivatization. The presence of both electron-donating (dimethylamino) and electron-withdrawing (ester) groups enables diverse chemical modifications, a feature highly valued in medicinal chemistry optimization. This adaptability has led to its use in structure-activity relationship (SAR) studies, where subtle changes to its framework can yield compounds with enhanced selectivity or potency.
In the context of green chemistry, the synthesis and applications of rac-ethyl (3R,4S)-4-(dimethylamino)phenylpyrrolidine-3-carboxylate have been scrutinized for sustainability. Researchers are investigating catalytic asymmetric methods to produce enantiomerically pure forms of this compound, reducing waste and improving efficiency. Such advancements resonate with the pharmaceutical industry's push toward environmentally friendly synthesis and atom economy.
The compound's physicochemical properties, including its solubility, stability, and lipophilicity, have been extensively documented. These parameters are crucial for its drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. Computational models, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, have further elucidated its potential interactions with biological macromolecules.
As the scientific community continues to explore rac-ethyl (3R,4S)-4-(dimethylamino)phenylpyrrolidine-3-carboxylate, its role in fragment-based drug design and lead compound optimization is becoming increasingly apparent. With ongoing research into its pharmacological mechanisms and therapeutic potential, this compound remains a promising candidate for future innovations in precision medicine and targeted therapies.
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